Biotin LC hydrazide

Description

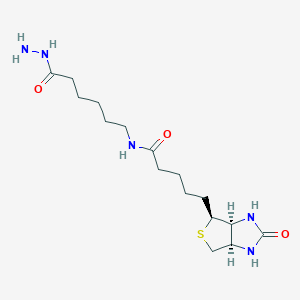

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydrazinyl-6-oxohexyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N5O3S/c17-21-14(23)8-2-1-5-9-18-13(22)7-4-3-6-12-15-11(10-25-12)19-16(24)20-15/h11-12,15H,1-10,17H2,(H,18,22)(H,21,23)(H2,19,20,24)/t11-,12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJWOSAXNHWBPR-HUBLWGQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911069 | |

| Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109276-34-8 | |

| Record name | Biotinamidocaproyl hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109276-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin-6-aminocaproyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109276348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Hydrazinylidene-6-hydroxyhexyl)-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-, hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Chemical Reactivity and Derivatization Strategies of Biotinamidocaproyl Hydrazide

Hydrazone Bond Formation with Carbonyl Groups

The hydrazide group (—NH-NH2) of biotinamidocaproyl hydrazide readily reacts with carbonyl groups, specifically aldehydes and ketones, to form a hydrazone linkage. interchim.fr This reaction is a condensation reaction that involves the elimination of a water molecule and is typically carried out under slightly acidic conditions to facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic.

The reaction between biotinamidocaproyl hydrazide and aldehydes is a cornerstone of its application in labeling glycoproteins, polysaccharides, and glycolipids. vectorlabs.comaatbio.com Aldehyde groups are often not naturally abundant in these biomolecules but can be generated through mild oxidation of cis-diols present in carbohydrate residues. vectorlabs.com A common method for this is the use of sodium periodate (B1199274) (NaIO₄), which cleaves the bond between adjacent hydroxyl groups and oxidizes them to aldehydes. vectorlabs.comaatbio.comnih.gov This is particularly effective for sialic acids and other sugar moieties within glycoproteins. interchim.fr

The subsequent reaction of the generated aldehydes with the hydrazide group of biotinamidocaproyl hydrazide proceeds efficiently in a slightly acidic environment, typically at a pH between 4.0 and 6.0. interchim.frcephamls.com This pH range is optimal for the formation of the hydrazone bond. interchim.fr The resulting hydrazone linkage is a covalent bond that effectively tethers the biotin (B1667282) moiety to the carbohydrate-containing molecule. interchim.frdigitellinc.com This strategy has been widely used for the biotinylation of antibodies and other glycoproteins. interchim.fr

Reaction Parameters for Aldehyde-Hydrazide Coupling

| Parameter | Condition | Source(s) |

|---|---|---|

| pH | 4.0 - 6.0 | interchim.frcephamls.com |

| Oxidizing Agent | Sodium periodate (NaIO₄) | vectorlabs.comaatbio.com |

| Target Molecules | Glycoproteins, Polysaccharides, Glycolipids | vectorlabs.comaatbio.com |

Similar to its reaction with aldehydes, biotinamidocaproyl hydrazide can also react with ketones to form a stable hydrazone bond. interchim.fr The fundamental mechanism of the reaction is the same, involving the nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the ketone. Hydrazine derivatives, in general, react with ketones to yield relatively stable hydrazones. thermofisher.com While the reaction with aldehydes is often faster, the reaction with ketones provides a viable alternative for labeling molecules that contain ketonic carbonyl groups. thermofisher.com

The hydrazone bond formed from the reaction of biotinamidocaproyl hydrazide with aldehydes or ketones is semi-permanent. interchim.fr For applications requiring a more stable linkage, the hydrazone bond can be further reduced to a secondary amine bond. interchim.fr This reduction is typically achieved using a mild reducing agent such as sodium cyanoborohydride (NaBH₄CN). interchim.frvectorlabs.com The resulting secondary amine bond is a more stable, irreversible linkage, which is advantageous for long-term studies or applications where the stability of the conjugate is critical. interchim.fr The efficiency of this reduction step can be enhanced by the presence of aniline. interchim.fr

Carbodiimide (B86325) Coupling to Carboxylic Acids

Beyond its reaction with carbonyls, the terminal amino group of the hydrazide moiety in biotinamidocaproyl hydrazide can be coupled to carboxylic acids. thermofisher.com This is a powerful strategy for labeling proteins and other molecules at their carboxyl groups, which are present in the side chains of aspartic and glutamic acid residues, as well as at the C-terminus. vectorlabs.comaatbio.com

The coupling of biotinamidocaproyl hydrazide to carboxylic acids is most commonly mediated by a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). vectorlabs.comthermofisher.com EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. sigmaaldrich.com This intermediate is susceptible to nucleophilic attack by the primary amino group of the hydrazide. thermofisher.com

The reaction is typically performed in an acidic buffer, with an optimal pH range of 4.7 to 5.5, although coupling can be achieved at a pH up to 7.4. thermofisher.com It is important to use buffers that are free of extraneous amines and carboxylates, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer, to avoid competing reactions. thermofisher.comsigmaaldrich.com One potential side reaction is the polymerization of proteins, which possess both carboxyl and amine groups. This can be minimized by using a large molar excess of biotinamidocaproyl hydrazide. thermofisher.com

Key Reagents in Biotinamidocaproyl Hydrazide Derivatization

| Compound Name | Abbreviation | Role |

|---|---|---|

| Biotinamidocaproyl hydrazide | - | Biotinylation reagent |

| Sodium periodate | NaIO₄ | Oxidizing agent |

| Sodium cyanoborohydride | NaBH₄CN | Reducing agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Crosslinking agent |

The sulfo-NHS ester then reacts with the amino group of biotinamidocaproyl hydrazide to form a stable amide bond. sigmaaldrich.com This two-step approach provides greater control over the conjugation reaction and is a widely adopted strategy for efficiently coupling biotinamidocaproyl hydrazide to carboxylic acid-containing molecules. sigmaaldrich.com The presence of the sulfonate group on sulfo-NHS also imparts increased water solubility to the activated molecule.

Site-Specific Labeling Methodologies

The hydrazide functional group of Biotinamidocaproyl hydrazide is a potent nucleophile that readily reacts with electrophilic carbonyl centers. This reactivity is harnessed in several site-specific labeling strategies that target different functional groups within biomolecules, which are often enzymatically or chemically modified to introduce the required aldehyde or ketone moieties.

Site-specific biotinylation of nucleic acids is a cornerstone technique for their detection, purification, and the study of their interactions. Biotinamidocaproyl hydrazide provides a robust method for labeling the 3'-terminus of RNA molecules. thermofisher.comnih.govnih.gov This method relies on the presence of a cis-diol group in the 3'-terminal ribose of RNA, which is absent in DNA.

The labeling process is a two-step reaction:

Oxidation: The cis-diol of the 3'-terminal ribose is oxidized using a mild oxidizing agent, most commonly sodium periodate (NaIO₄). This reaction cleaves the bond between the 2' and 3' carbons of the ribose, resulting in the formation of a reactive dialdehyde (B1249045). thermofisher.comthermofisher.comvectorlabs.com

Conjugation: The aldehyde groups then react with the hydrazide moiety of Biotinamidocaproyl hydrazide to form a stable hydrazone linkage. vectorlabs.comresearchgate.net

This method offers a high degree of specificity for the 3'-end of RNA, ensuring that the biotin label is introduced at a precise location. thermofisher.comthermofisher.com This is particularly advantageous as it minimizes the potential for interference with the biological activity of the RNA molecule, which can occur with random labeling methods. thermofisher.com

| Reagent/Condition | Purpose |

| Sodium Periodate (NaIO₄) | Oxidizes the 3'-terminal ribose cis-diol to form reactive aldehydes. |

| Biotinamidocaproyl hydrazide | Reacts with the aldehyde groups to form a stable hydrazone bond, attaching the biotin label. |

| Aniline (optional catalyst) | Can increase the efficiency of the hydrazone formation reaction. |

Glycoproteins and glycolipids play crucial roles in cell-cell recognition, signaling, and immune responses. Biotinamidocaproyl hydrazide is a key reagent for the selective labeling of these glycoconjugates by targeting their carbohydrate moieties. Similar to the labeling of RNA, this strategy involves the generation of aldehyde groups on the sugar residues. thermofisher.comnih.gov

The process typically involves:

Oxidation: Mild periodate oxidation is used to selectively cleave the cis-diol groups present in many sugar residues, such as sialic acid and mannose, to create aldehyde functionalities. thermofisher.comnih.gov

Hydrazone Formation: The generated aldehydes are then specifically targeted by the hydrazide group of Biotinamidocaproyl hydrazide, resulting in the formation of a stable hydrazone bond and the covalent attachment of the biotin label. thermofisher.comnih.gov

This method is highly effective for labeling cell surface glycoproteins, as the reagents are membrane-impermeable, ensuring that only externally exposed carbohydrate residues are modified. nih.gov This allows for the specific investigation of the cell surface glycoproteome.

| Biomolecule | Target Moiety | Oxidizing Agent | Resulting Linkage |

| Glycoproteins | Carbohydrate cis-diols | Sodium Periodate | Hydrazone |

| Glycolipids | Carbohydrate cis-diols | Sodium Periodate | Hydrazone |

In addition to targeting carbohydrate moieties, Biotinamidocaproyl hydrazide can be used to label proteins and peptides through their carboxyl groups. This provides an alternative labeling strategy when other functional groups, such as primary amines, are either absent or need to be preserved for functional reasons. This method targets the side chains of aspartic acid and glutamic acid residues, as well as the C-terminus of the polypeptide chain.

The conjugation is achieved through a carbodiimide-mediated reaction, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). thermofisher.comnih.gov The reaction proceeds as follows:

Activation: EDC activates the carboxyl groups on the protein, forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The hydrazide group of Biotinamidocaproyl hydrazide then acts as a nucleophile, attacking the activated carboxyl group to form a stable amide bond.

To improve the efficiency of the reaction and the stability of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. These reagents react with the EDC-activated carboxyl group to form a more stable NHS ester, which then efficiently reacts with the hydrazide. A potential side reaction is the cross-linking of proteins, as they contain both carboxyl and amino groups. This can be minimized by using a large molar excess of Biotinamidocaproyl hydrazide.

| Reagent | Role in the Reaction |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates carboxyl groups to form a reactive intermediate. |

| Biotinamidocaproyl hydrazide | Provides the nucleophilic hydrazide group that forms an amide bond with the activated carboxyl group. |

| N-hydroxysuccinimide (NHS) / Sulfo-NHS (optional) | Stabilizes the activated intermediate, increasing coupling efficiency. |

Antibodies: Biotinamidocaproyl hydrazide is particularly well-suited for the biotinylation of antibodies. Most antibodies are glycoproteins, with carbohydrate chains attached to the Fc region. By using the periodate oxidation method described for glycoproteins, it is possible to selectively introduce biotin labels onto the carbohydrate moieties of the antibody. thermofisher.comresearchgate.net This site-specific labeling strategy is highly advantageous as it leaves the antigen-binding sites (Fab regions) unmodified, thus preserving the antibody's immunoreactivity. researchgate.net

Ribonucleotides: While the primary application for nucleic acids is the terminal labeling of RNA polymers, the underlying chemistry can be applied to the terminal ribonucleotide of an RNA molecule. The 3'-terminal ribonucleotide, possessing a free cis-diol group on its ribose sugar, can be oxidized with sodium periodate to generate aldehydes. These aldehydes can then be conjugated with Biotinamidocaproyl hydrazide, effectively labeling the terminal ribonucleotide of the RNA chain.

Sialic acids are terminal sugar residues on many glycoproteins and glycolipids and are often involved in critical biological recognition events. The unique structure of sialic acid, which contains a glycerol-like side chain with vicinal diols, makes it an ideal target for selective modification.

Using a very mild periodate oxidation (e.g., 1 mM sodium periodate), it is possible to selectively oxidize the cis-diols of the sialic acid side chain without affecting other sugar residues. thermofisher.com This generates a unique aldehyde group at the C7 position of the sialic acid. This aldehyde can then be specifically targeted by Biotinamidocaproyl hydrazide to form a stable hydrazone linkage. nih.gov This highly specific labeling method is invaluable for studying the role of sialic acid in biological processes and for the targeted delivery of molecules to sialoglycoprotein-expressing cells.

| Target | Key Reaction Step | Advantage |

| Sialic Acid Moieties | Mild periodate oxidation | High specificity for terminal sialic acids. |

Spacer Arm Considerations in Biotinamidocaproyl Hydrazide Bioconjugation

The structure of Biotinamidocaproyl hydrazide includes a 6-aminohexanoic acid (caproyl) spacer arm that links the biotin moiety to the reactive hydrazide group. This spacer arm plays a crucial role in the utility of the reagent. vectorlabs.com

The biotin-binding sites of avidin (B1170675) and streptavidin are located deep within the protein structure. thermofisher.com When biotin is directly conjugated to a large biomolecule, steric hindrance can prevent efficient binding of the biotinylated molecule to avidin or streptavidin. thermofisher.comnih.gov The long, flexible spacer arm of Biotinamidocaproyl hydrazide extends the biotin moiety away from the surface of the labeled biomolecule, thereby reducing steric hindrance and facilitating optimal interaction with the biotin-binding pocket of avidin or streptavidin. thermofisher.comvectorlabs.com This ensures strong and reliable detection or capture of the biotinylated target. The length and chemical nature of the spacer arm can be critical for the success of applications such as affinity chromatography, immunoprecipitation, and enzyme-linked immunosorbent assays (ELISAs).

Importance of Long Spacer Arms for Reduced Steric Hindrance

The six-carbon aminocaproyl chain in Biotinamidocaproyl hydrazide serves as a long spacer arm that separates the biotin molecule from the conjugated substance. medchemexpress.com This separation is critical for overcoming steric hindrance, which can otherwise impede the interaction between the biotin label and its binding partners, such as avidin or streptavidin. researchgate.netgenscript.com In affinity chromatography, for example, a spacer arm positions the functional group away from the solid matrix, making it more accessible to the target ligand and less restricted by the matrix itself. genscript.com

The effectiveness of a long spacer arm in mitigating steric hindrance has been demonstrated in various studies. When a biomolecule is immobilized on a solid support, a short spacer can lead to significant steric repulsion between the support surface and the target macromolecule, thereby reducing the binding capacity or activity of the immobilized molecule. researchgate.netnih.gov In contrast, a long spacer arm allows the immobilized molecule to extend away from the surface, granting it greater freedom of motion and improved accessibility for its binding partner. nih.govyoutube.com

A study involving the immobilization of the enzyme rennin and of Protein A on agarose (B213101) supports highlighted the dramatic effect of spacer arm length. The study found that when these proteins were attached via long, flexible dextran (B179266) spacer arms, their ability to interact with macromolecular substrates was significantly enhanced. The key findings are summarized below.

| Immobilized Protein | Spacer Arm Type | Observed Activity/Capacity | Reference |

|---|---|---|---|

| Rennin | Short Spacer Arm (Direct Immobilization) | Baseline Caseinolytic Activity | nih.gov |

| Rennin | Long, Hydrophilic Dextran Spacer Arm | 15-fold higher caseinolytic activity compared to direct immobilization | nih.gov |

| Protein A | Short Spacer Arm (Direct Immobilization) | Lower immunoglobulin adsorption capacity | nih.gov |

| Protein A | Long, Hydrophilic Dextran Spacer Arm | Able to adsorb up to 2 molecules of immunoglobulin per molecule of immobilized Protein A | nih.gov |

This research illustrates that long spacer arms allow the immobilized proteins to be secluded from the support surface, minimizing steric hindrances that arise from proximity to the matrix. nih.gov This principle is directly applicable to Biotinamidocaproyl hydrazide, where the aminocaproyl spacer ensures that the biotin moiety is readily available for binding to avidin or streptavidin, even when the target molecule is large or part of a complex assembly.

Influence of Spacer Hydrophilicity (e.g., PEO/PEG) on Labeled Molecule Properties

While the aminocaproyl spacer in Biotinamidocaproyl hydrazide is aliphatic and relatively hydrophobic, a common derivatization strategy involves the use of hydrophilic spacers, most notably polyethylene (B3416737) glycol (PEG), also known as polyethylene oxide (PEO). interchim.fryoutube.com Incorporating PEG chains into biotinylation reagents or other bioconjugates can profoundly and beneficially alter the properties of the labeled molecule. rsc.orgchempep.com

Key Properties Imparted by Hydrophilic PEG Spacers:

Increased Water Solubility: Many cytotoxic drugs and other organic molecules used in bioconjugation are hydrophobic. Attaching them to proteins like antibodies can lead to aggregation and precipitation. researchgate.net A hydrophilic PEG spacer helps to mitigate this by increasing the water solubility of the entire conjugate. interchim.fryoutube.com This allows for higher labeling ratios without causing the protein to precipitate from the solution. interchim.fryoutube.com

Reduced Non-Specific Binding: The PEG spacer creates a hydration shell around the conjugate. chempep.com This shell acts as a physical barrier that can block non-specific hydrophobic interactions, which are a common cause of background signal in assays. youtube.com By coating a surface or molecule with PEG linkers, non-specific binding can be significantly reduced. youtube.com

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established method to increase the hydrodynamic radius of a molecule. chempep.comnih.gov This can reduce renal clearance and extend the circulation time in the body. chempep.com

The benefits of hydrophilic spacers are particularly evident in the development of Antibody-Drug Conjugates (ADCs), where PEG linkers are used to attach hydrophobic cytotoxic payloads to antibodies. The inclusion of a PEG spacer can be critical for the stability and efficacy of the final ADC. rsc.orgresearchgate.net

| Property | Effect of Hydrophobic Spacer/Payload | Effect of Incorporating Hydrophilic (PEG) Spacer | Reference |

|---|---|---|---|

| Solubility | Decreased aqueous solubility, potential precipitation | Increased hydrophilicity and water solubility of the conjugate | interchim.frrsc.org |

| Aggregation | Increased tendency for aggregation of the labeled protein | Reduces aggregation and improves physical stability | youtube.comresearchgate.net |

| Non-Specific Binding | Prone to non-specific hydrophobic interactions | Creates a hydration shell that minimizes non-specific binding | youtube.comchempep.com |

| Labeling Ratio | Limited by the hydrophobicity of the label, which can cause precipitation at high ratios | Allows for higher modification levels without causing precipitation | interchim.fryoutube.com |

Therefore, while Biotinamidocaproyl hydrazide itself provides a valuable spacer, derivatization strategies that incorporate hydrophilic elements like PEG can further enhance the performance of the resulting biotinylated molecules by improving their solubility and reducing undesirable non-specific interactions. interchim.fryoutube.com

Iii. Applications of Biotinamidocaproyl Hydrazide in Glycan Research

Glycan Derivatization for Mass Spectrometric Analysis

Mass spectrometry (MS) is a cornerstone technique for the detailed structural analysis of glycans. However, native glycans are often difficult to analyze directly due to their poor ionization efficiency. Chemical derivatization with a tag like Biotinamidocaproyl hydrazide overcomes these challenges, significantly improving the quality and depth of information that can be obtained from MS analysis.

The derivatization of glycans with Biotinamidocaproyl hydrazide substantially improves their behavior in mass spectrometry. The biotin (B1667282) and caproyl portions of the molecule increase the hydrophobicity of the otherwise polar glycan. This increased hydrophobicity is known to enhance the ionization efficiency of analytes in electrospray ionization (ESI), a common technique used to introduce samples into the mass spectrometer. Studies have shown that adding hydrophobic tags can increase the ion abundance of glycans by more than fourfold, with greater increases observed as the hydrophobicity of the tag increases. This leads to stronger signals and improved sensitivity, enabling the detection of low-abundance glycan species that might otherwise be missed.

Furthermore, the increased hydrophobicity allows for better separation of derivatized glycans using reversed-phase liquid chromatography (LC), a powerful separation technique often coupled with MS. This provides an alternative to the more common hydrophilic interaction chromatography (HILIC) used for native glycans, offering different selectivity and potentially better resolution of complex glycan mixtures.

Tandem mass spectrometry (MS/MS) is used to determine the structure of a glycan by breaking the molecule apart and analyzing the resulting fragments. The type of chemical label used for derivatization can influence how the glycan fragments. Research comparing different labeling strategies has shown that hydrazide-derivatized glycans produce highly informative fragmentation patterns.

Specifically, in matrix-assisted laser desorption/ionization (MALDI) MS/MS experiments, glycans labeled with biotinylated hydrazides, including Biotinamidocaproyl hydrazide, yield significant structure-revealing fragment ions from cross-ring cleavages. These cross-ring cleavages provide details about the linkage positions between monosaccharide units, which is critical for a complete structural assignment. In contrast, native glycans or those labeled with other reagents like 2-aminobenzamide (B116534) (2-AB) tend to produce mainly glycosidic cleavages (breaking the bond between sugar units), which primarily provide sequencing information. The stable-isotope labeled version of a hydrazide tag does not alter these fragmentation patterns, allowing for easy identification of fragment types in quantitative studies.

Biotinamidocaproyl hydrazide attaches to glycans through a non-reductive coupling reaction. Glycans exist in equilibrium between a cyclic hemiacetal form and a linear open-chain form which has a reactive aldehyde group at the reducing end. The hydrazide group (-NH-NH2) of Biotinamidocaproyl hydrazide reacts with this aldehyde to form a stable hydrazone linkage.

This reaction is advantageous because it is non-reductive, meaning the cyclic structure of the reducing-end sugar can be preserved. This is in contrast to the widely used reductive amination method, which permanently opens the ring. Preserving the ring structure is often crucial for biological recognition, as many carbohydrate-binding proteins recognize the intact cyclic form of the sugar. Hydrazone formation is a more facile method than reductive amination, as it does not require a reduction step with reagents like sodium borohydride, simplifying the workflow and reducing sample preparation time.

Biotinamidocaproyl hydrazide offers a distinct set of advantages compared to other common glycan labeling reagents, such as the fluorescent tags 2-aminobenzamide (2-AB) and 7-Amino-4-methylcoumarin (AMC). While 2-AB and AMC are primarily used for fluorescence-based detection and quantification, Biotinamidocaproyl hydrazide is designed for MS sensitivity and affinity-based applications.

Labels like procainamide, which, similar to some hydrophobic hydrazide tags, possess a basic moiety, have been shown to significantly improve ESI efficiency—up to 30 times that of 2-AB. This enhancement allows for the identification of minor glycan species. While 2-AB is a workhorse for fluorescent profiling, its major drawback is poor ionization efficiency in MS. The key differences are summarized in the table below.

| Feature | Biotinamidocaproyl Hydrazide (BACH) | 2-Aminobenzamide (2-AB) | 7-Amino-4-methylcoumarin (AMC) |

|---|---|---|---|

| Reaction Chemistry | Hydrazone formation (non-reductive) | Reductive amination | Reductive amination |

| Reducing-End Ring Structure | Intact (cyclic) | Opened (acyclic) | Opened (acyclic) |

| Primary Detection Method | Mass Spectrometry, Biotin-Avidin Affinity | Fluorescence | Fluorescence |

| MS Ionization Efficiency | High (due to hydrophobicity) | Low | Low |

| Fragmentation Pattern (MS/MS) | Promotes informative cross-ring cleavages | Primarily glycosidic cleavages | Primarily glycosidic cleavages |

| Primary Application | MS-based structural analysis, Glycan arrays, Affinity capture | LC-based quantification with fluorescence detection | LC-based quantification with fluorescence detection |

Studying Carbohydrate-Protein Interactions

Carbohydrate-protein interactions are fundamental to a vast array of biological events, from immune responses to pathogen recognition. Biotinamidocaproyl hydrazide provides a powerful means to investigate these interactions by enabling the creation of tailored molecular probes from biologically relevant glycans.

Glycan arrays are a high-throughput technology used to profile the binding specificities of carbohydrate-binding proteins (lectins, antibodies). These arrays consist of a collection of different glycans immobilized on a solid surface, such as a glass slide.

Biotinamidocaproyl hydrazide is instrumental in the fabrication of such arrays. The process involves:

Labeling: Glycans of interest, often released from natural sources, are labeled with Biotinamidocaproyl hydrazide.

Immobilization: The biotin tag on the labeled glycans binds with extremely high affinity and specificity to a surface coated with streptavidin or avidin (B1170675). This interaction effectively anchors the glycans to the array surface.

This method allows for the creation of "natural glycan arrays" where the immobilized glycans retain their native, ring-closed structure at the reducing end, which can be critical for recognition by binding partners. Once fabricated, the array can be incubated with a fluorescently-labeled protein of interest. By measuring the fluorescence at each spot, researchers can rapidly determine which glycans the protein binds to, providing a detailed portrait of its binding specificity. This approach has been successfully used to identify the specific glycan ligands for various antibodies and lectins.

Microtitration Plate Binding Assays for Ligand Identification

Microtitration plate-based assays are a fundamental tool for screening and identifying ligands for carbohydrate-binding proteins (CBPs). Biotinamidocaproyl hydrazide-labeled glycans are instrumental in this context. The biotinylated glycans are immobilized on streptavidin-coated microtiter plates, creating a glycan-functionalized surface. These plates can then be used to probe for interactions with potential binding partners.

In a typical enzyme-linked lectin assay (ELLA), the immobilized glycan is incubated with a lectin or another CBP. The binding is then detected using an antibody-enzyme conjugate that recognizes the CBP, followed by the addition of a chromogenic substrate. The intensity of the color developed is proportional to the amount of bound protein, allowing for the quantification of the interaction. This high-throughput method enables the screening of numerous interactions simultaneously, making it highly effective for identifying specific glycan ligands for a given CBP or for characterizing the binding preferences of a newly discovered lectin. For instance, studies have used streptavidin-coated microwells to immobilize biotinylated N-glycans to evaluate their reactivity with various plant lectins, such as Concanavalin A (ConA) and Ricinus communis agglutinin (RCA).

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Glycan-CBP Interactions

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real time. It provides detailed kinetic data, including association rates (k_on), dissociation rates (k_off), and equilibrium dissociation constants (K_D). In the context of glycan research, biotinamidocaproyl hydrazide-labeled carbohydrates are immobilized on a streptavidin-coated sensor chip. An analyte, such as a lectin or other CBP, is then flowed over the chip surface, and the binding event is monitored by detecting changes in the refractive index at the surface.

This approach allows for a quantitative analysis of the binding affinity and kinetics that govern glycan-protein interactions. Researchers have successfully used SPR to characterize the interactions between various lectins and their corresponding glycan ligands. For example, the binding of Concanavalin A to mannose-containing oligosaccharides has been extensively studied using this method. The real-time nature of SPR allows for a deeper understanding of the binding events compared to endpoint assays like ELLA. The technology is sensitive enough to differentiate between high-affinity and low-affinity interactions and can be used to study the binding of a wide range of molecules, from small fragments to large proteins and even whole cells.

| Parameter | Description | Typical Application in Glycan-CBP SPR |

| Association Rate (k_on) | The rate at which the CBP binds to the immobilized glycan. | Measures the initial binding event as the CBP is flowed over the sensor surface. |

| Dissociation Rate (k_off) | The rate at which the CBP dissociates from the immobilized glycan. | Measures the stability of the complex when the CBP solution is replaced by buffer. |

| Equilibrium Dissociation Constant (K_D) | The ratio of k_off/k_on, indicating the affinity of the interaction (a lower K_D means higher affinity). | Provides a quantitative measure of the binding strength between the glycan and the CBP. |

Investigation of Lectin-Glycan Binding Specificities

Biotinamidocaproyl hydrazide is a key tool for elucidating the binding specificities of lectins, which are proteins that recognize and bind to specific carbohydrate structures. By creating a library of biotinylated oligosaccharides, researchers can systematically probe the structural determinants of lectin binding. These biotinylated probes can be used in various assay formats, including microtiter plate assays and glycan arrays.

In one approach, different biotinylated N-glycans are immobilized on streptavidin-coated plates and their interaction with various lectins is measured. For example, comparisons between different biotinyl hydrazide derivatives, such as 6-(biotinyl)-aminocaproyl-hydrazide (BACH), have shown that the nature of the linker can influence binding, particularly for lectins that recognize the core structure of the glycan. Studies using such methods have been able to confirm that lectins like Pisum sativum agglutinin (PSA) require a fucosylated N-glycan core for high-affinity binding, and that the type of hydrazide linker can impact the effectiveness of this recognition. These detailed specificity studies are crucial for understanding the biological roles of lectins in processes like cell-cell recognition, signaling, and immunity.

| Lectin | Known Specificity | Relevance of Biotinylated Glycan Probes |

| Concanavalin A (ConA) | α-linked mannose and glucose residues | Used to validate binding assays with biotinylated high-mannose type N-glycans. |

| Ricinus communis Agglutinin (RCA-120) | Terminal β-galactose residues | Probes the accessibility of galactose on biotinylated complex N-glycans. |

| Lens culinaris Agglutinin (LCA) | Core fucose residues | Investigates the importance of core fucosylation for lectin binding using specific biotinylated glycans. |

| Pisum sativum Agglutinin (PSA) | Core fucose residues (similar to LCA) | Used to show how linker structure in biotinylated probes can affect recognition of the glycan core. |

Biotinylation of Specific Carbohydrate Structures

Labeling of Oligosaccharides

The labeling of oligosaccharides at their reducing end is a common application of biotinamidocaproyl hydrazide. This process involves a reaction between the hydrazide group of the biotin reagent and the aldehyde group of the open-ring form of the reducing-end monosaccharide, typically forming a hydrazone linkage. This linkage can then be stabilized by reduction with a reagent like sodium cyanoborohydride to form a stable hydrazide bond.

This method provides a convenient and effective way to tag complex and high-mannose type N-linked oligosaccharides for functional analysis. The resulting biotinylated oligosaccharides can be easily purified and detected in various chromatographic techniques, such as reversed-phase, gel filtration, and anion-exchange chromatography. Furthermore, these labeled molecules can be immobilized onto solid supports via the avidin-biotin interaction, creating tools for binding assays and other functional studies.

Biotinylation of Cyclic β-Glucans and Succinoglycans

Biotinamidocaproyl hydrazide has been specifically used to label rhizobial carbohydrates like succinoglycans, which are crucial for the symbiotic relationship between rhizobia bacteria and legume hosts. Succinoglycans are acidic exopolysaccharides with a reducing sugar at one end. Biotinamidocaproyl hydrazide is used to tag these molecules at the reducing sugar via reductive amination.

In contrast, cyclic β-glucans, which lack a reducing end, require a different strategy for biotinylation. This involves a multi-step process of tosylation, azidation, and amination to introduce a reactive amino group, which can then be linked with a biotin derivative. The successful biotinylation of these different rhizobial carbohydrates allows for the development of specific probes to study their physiological activities during symbiosis. The resulting biotinylated products are typically characterized using methods like Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry.

Applications in Neoglycoconjugate Synthesis for Probing Plant Receptors

The biotinylated carbohydrates produced using biotinamidocaproyl hydrazide are a form of neoglycoconjugate. These synthetic molecules are invaluable as probes for identifying and characterizing putative plant receptors involved in plant-microbe interactions. The rhizobial cyclic β-glucans and succinoglycans, for instance, are known to be required for nodulation in legume hosts.

By immobilizing these biotinylated neoglycoconjugates on a solid phase, researchers can create affinity matrices to isolate and identify receptor proteins from plant cell extracts. Furthermore, these probes can potentially be used for non-invasive imaging for in vivo tracing studies, helping to elucidate the location and dynamics of these important signaling molecules during the symbiotic process.

Glycome Profiling Techniques

Biotinamidocaproyl hydrazide is a key reagent in high-throughput glycome profiling, a field dedicated to the comprehensive analysis of the entire set of sugars, or glycans, in a biological sample. This approach is crucial for understanding the roles of glycans in health and disease, as alterations in glycosylation are hallmarks of various pathological conditions, including cancer. The unique chemical properties of Biotinamidocaproyl hydrazide enable the selective labeling and enrichment of glycans, facilitating their subsequent analysis by mass spectrometry.

The fundamental principle behind biotin-based glycome profiling involves a two-step process. First, the cis-diol groups present in the sugar residues of glycoproteins are oxidized using a mild oxidizing agent, such as sodium periodate (B1199274). This reaction converts the diols into reactive aldehyde groups. Subsequently, the Biotinamidocaproyl hydrazide is introduced, and its hydrazide moiety covalently bonds with the newly formed aldehydes, effectively tagging the glycans with a biotin molecule.

The biotin tag serves as a high-affinity handle for the enrichment of the labeled glycans. The complex mixture is passed through a column containing immobilized streptavidin or avidin, proteins that have an exceptionally strong and specific interaction with biotin. This allows for the capture of the biotin-labeled glycans, while unlabeled molecules are washed away. The captured glycans can then be released for analysis.

This biotin-based enrichment strategy is highly amenable to high-throughput formats, such as 96-well plates, allowing for the simultaneous processing of numerous samples. nih.govmaynoothuniversity.ie This scalability is essential for large-scale clinical studies and biomarker discovery efforts. The use of Biotinamidocaproyl hydrazide in these workflows offers high sensitivity and specificity for the isolation of glycans from complex biological matrices like serum or cell lysates. nih.gov

Detailed Research Findings from a High-Throughput Glycome Profiling Study of Human Serum

In a notable application of this technique, researchers utilized hydrazide chemistry to profile the N-linked glycome of human serum, a complex biological fluid rich in glycoproteins. nih.gov This study demonstrates the power of Biotinamidocaproyl hydrazide-based methods to identify a diverse range of glycan structures, providing valuable insights into the serum glycome.

The general workflow of such a study involves the following key steps:

Glycan Release: N-linked glycans are enzymatically released from serum glycoproteins using Peptide-N-Glycosidase F (PNGase F).

Biotinylation: The released glycans are then labeled with Biotinamidocaproyl hydrazide.

Enrichment: The biotin-labeled glycans are captured using streptavidin-coated beads.

Analysis: After release from the beads, the glycans are analyzed by mass spectrometry to determine their composition and structure.

The following interactive data table summarizes a selection of N-linked glycans identified from human serum using a hydrazide-based capture method. This provides a snapshot of the types of glycan structures that can be characterized using this high-throughput approach.

Identified N-Glycans from Human Serum Using Hydrazide-Based Profiling

| Mass (Da) | Glycan Composition | Potential Structure |

|---|---|---|

| 1257.4 | Hex5HexNAc2 | High Mannose (Man5) |

| 1420.5 | Hex4HexNAc4 | Complex/Hybrid |

| 1549.6 | Hex6HexNAc2 | High Mannose (Man6) |

| 1663.6 | Hex5HexNAc4 | Complex/Hybrid |

| 1743.6 | Hex7HexNAc2 | High Mannose (Man7) |

| 1809.7 | Hex5HexNAc4dHex1 | Fucosylated Complex/Hybrid |

| 1905.7 | Hex8HexNAc2 | High Mannose (Man8) |

| 2079.8 | Hex6HexNAc5 | Complex/Hybrid |

| 2193.8 | Hex9HexNAc2 | High Mannose (Man9) |

Data adapted from a study on glycan analysis using hydrazide beads and mass spectrometry. nih.gov The table represents a subset of identified glycans for illustrative purposes.

This high-throughput biotin-based glycome profiling technique, enabled by reagents like Biotinamidocaproyl hydrazide, is a powerful tool in glycobiology. It facilitates the detailed characterization of complex glycomes and holds significant promise for the discovery of novel biomarkers for a wide range of diseases.

Iv. Biotinamidocaproyl Hydrazide in Protein and Nucleic Acid Research

Protein Biotinylation for Detection and Purification

Biotinamidocaproyl hydrazide is a valuable tool for the biotinylation of proteins, particularly glycoproteins. The process typically involves the oxidation of cis-diol groups in the sugar moieties of glycoproteins to create aldehyde groups, which then react with the hydrazide group of the biotinylating reagent.

The labeling of glycosylated proteins with Biotinamidocaproyl hydrazide is a widely used technique for their detection and characterization. This method offers a significant advantage as it specifically targets the carbohydrate portions of glycoproteins. The general procedure involves the oxidation of sialic acid residues or other sugar moieties on the glycoprotein (B1211001) with a mild oxidizing agent like sodium periodate (B1199274) to generate aldehydes. These aldehydes then readily react with the hydrazide group of Biotinamidocaproyl hydrazide to form a stable hydrazone bond, effectively tagging the glycoprotein with biotin (B1667282). apexbt.com

The efficiency of this labeling can be influenced by several factors, including the concentration of the reactants and the reaction conditions. A systematic study on the biotinylation of peptides and proteins using biocytin (B1667093) hydrazide, a similar compound, showed that the efficiency of the reaction increases with higher temperature, higher hydrazide concentration, and longer reaction times. researchgate.netnii.ac.jp The pH of the reaction buffer is less critical, with optimal biotinylation occurring at a neutral pH. researchgate.netnii.ac.jp

| Parameter | Effect on Efficiency | Optimal Condition |

|---|---|---|

| Temperature | Increases with higher temperature | Varies by application, often room temperature to 37°C |

| Hydrazide Concentration | Increases with higher concentration | Typically in the millimolar range |

| Reaction Time | Increases with longer incubation | Can range from hours to overnight |

| pH | Less pronounced effect | Neutral pH |

A significant application of Biotinamidocaproyl hydrazide is the specific labeling and subsequent isolation of cell surface glycoproteins. This technique, often referred to as cell surface capturing (CSC), allows researchers to identify and quantify the proteins exposed on the exterior of a cell, which are often involved in cell signaling, adhesion, and interaction with the environment. nih.gov

The process begins with the treatment of intact cells with a mild oxidizing agent, such as sodium periodate, to generate aldehyde groups on the surface glycoproteins. Since the cell membrane is not permeabilized, only the extracellularly exposed carbohydrate moieties are oxidized. The cells are then incubated with Biotinamidocaproyl hydrazide, which reacts with the newly formed aldehydes, resulting in the biotinylation of cell surface glycoproteins. nih.gov

Following labeling, the cells are lysed, and the biotinylated glycoproteins can be specifically captured and enriched using streptavidin-coated beads or resins. The captured proteins can then be eluted and identified by mass spectrometry, providing a snapshot of the cell surface glycoproteome. nih.gov

The biotin-streptavidin interaction is renowned for its high affinity and specificity, making it a powerful tool in various immunotechnologies and immunoassays. Biotinamidocaproyl hydrazide is used to introduce biotin tags onto antibodies and other proteins, enhancing the sensitivity and versatility of detection methods like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting.

In an ELISA, an antibody labeled with biotin can be detected by streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP). This streptavidin-enzyme conjugate then catalyzes a colorimetric or chemiluminescent reaction, providing a quantifiable signal. The use of a biotinylated secondary antibody and streptavidin-HRP can significantly amplify the signal, leading to increased sensitivity in detecting the target antigen.

Similarly, in Western blotting, biotinylated antibodies can be used to probe for specific proteins on a membrane. The detection is then achieved by incubating the membrane with a streptavidin-enzyme conjugate. This method can offer a substantial increase in sensitivity compared to traditional Western blotting techniques.

RNA Labeling for Molecular Interaction Studies

Biotinamidocaproyl hydrazide is also a valuable reagent for the labeling of RNA molecules, which is essential for studying RNA-protein interactions and other molecular processes.

The 3'-end of an RNA molecule contains a ribose sugar with a cis-diol group, which can be oxidized to form a reactive dialdehyde (B1249045). This aldehyde can then be specifically targeted by the hydrazide group of Biotinamidocaproyl hydrazide to attach a biotin label to the 3'-terminus of the RNA. aatbio.com

This method of 3'-end biotinylation is advantageous as it is a site-specific modification that is less likely to interfere with the biological activity of the RNA molecule compared to internal labeling methods. The general protocol involves the oxidation of the 3'-terminal ribose with sodium periodate, followed by incubation with Biotinamidocaproyl hydrazide. aatbio.com The efficiency of this reaction can be influenced by factors such as the concentration of the labeling reagent and the reaction time. nih.gov

| Step | Reagent | Purpose |

|---|---|---|

| Oxidation | Sodium Periodate (NaIO4) | Generates a reactive dialdehyde at the 3'-terminus |

| Labeling | Biotinamidocaproyl hydrazide | Covalently attaches biotin to the aldehyde group |

| Purification | Size-exclusion chromatography or precipitation | Removes unreacted labeling reagents |

Hybrid-Trap-seq is a technique used to identify proteins that interact with a specific RNA molecule of interest within a cellular context. A key step in this and similar methods, such as Translating Ribosome Affinity Purification followed by sequencing (TRAP-seq), is the ability to specifically capture the RNA of interest along with its interacting proteins. illumina.comrna-seqblog.comspringernature.comspringernature.com

While biotinylation of the RNA is a crucial component of these capture strategies, the specific use of Biotinamidocaproyl hydrazide in the Hybrid-Trap-seq protocol is not explicitly detailed in the currently available scientific literature. In principle, 3'-end biotinylation of an in vitro transcribed RNA using hydrazide chemistry could be employed to generate the bait RNA for such an assay. This biotinylated RNA could then be introduced into cell lysates to "trap" its binding partners, which are subsequently identified by mass spectrometry. However, other methods of RNA biotinylation, such as incorporating biotinylated nucleotides during in vitro transcription or using enzymatic ligation, are also commonly employed in these types of assays. nih.govbiorxiv.org

Biotinylation of Hormones and Enzymes

Biotinamidocaproyl hydrazide has been instrumental in developing tagged versions of hormones for studying their interactions with cellular receptors. A notable example is the biotinylation of recombinant human erythropoietin (rHuEPO), a hormone that regulates red blood cell production. To create a bioactive ligand for receptor studies, researchers targeted the sialic acid moieties of the hormone for biotinylation. nih.gov

The labeling strategy involved mild periodate oxidation of the sialic acid sugar chains on the rHuEPO molecule, which generated aldehyde groups. These aldehydes were then specifically reacted with biotinamidocaproyl hydrazide. This method proved to be highly efficient, with labeling efficiencies of over 80% for recombinant erythropoietin and over 95% for human urinary erythropoietin. nih.gov The resulting biotin-(sialyl)-erythropoietin, in conjunction with radiolabeled streptavidin (¹²⁵I-streptavidin), was successfully used to assay cell surface receptors on murine erythroleukemia cell lines. nih.gov

The site of biotinylation on a hormone is critical for preserving its biological function. Studies on erythropoietin demonstrated that the choice of both the reactive group on the hormone and the biotinylating agent significantly affects the resulting bioactivity. nih.gov

When biotinamidocaproyl hydrazide was used to label the carboxylate groups on erythropoietin (in a reaction mediated by a carbodiimide), it led to a substantial loss of biological activity. nih.gov An even greater level of inactivation was observed when amino groups were targeted using a different biotinylating agent. nih.gov

In contrast, the strategy of targeting sialic acid moieties via periodate oxidation followed by reaction with biotinamidocaproyl hydrazide yielded a stably biotinylated hormone that retained a high degree of biological activity. The resulting biotin-(sialyl)-erythropoietin possessed approximately 45% of the activity of the unmodified hormone, demonstrating that this specific labeling approach is effective for producing bioactive ligands suitable for receptor binding and visualization studies. nih.govnih.gov

Table 1: Effect of Biotinylation Method on Erythropoietin Activity

| Target Group on Hormone | Biotinylating Reagent(s) | Resulting Biological Activity |

|---|---|---|

| Sialic Acid Moieties | Sodium Periodate, Biotinamidocaproyl hydrazide | High (45% of unmodified) |

| Carboxylate Groups | Biotinamidocaproyl hydrazide, Carbodiimide (B86325) | Substantially Inactivated |

| Amino Groups | Sulfosuccinimidyl 6-(biotinamido) hexanoate | Highly Inactivated |

Biotinamidocaproyl hydrazide has been used to develop sensitive and specific enzyme-linked immunoassays (ELISAs) for steroids. Researchers synthesized biotinamidocaproyl derivatives of 18-oxocortisol-3-carboxymethoxylamine for use as enzyme labels in an avidin-peroxidase system. nih.gov This biotin-hydrazide derivative allowed for the creation of an ELISA for 18-oxocortisol (B1195184) and 18-hydroxycorticosterone. nih.gov The resulting assay demonstrated improved sensitivity and specificity when compared to a traditional radioimmunoassay (RIA) that used a tritiated tracer. nih.gov This system offers a practical alternative for designing immunoassays, especially when radiolabeled tracers are not available. nih.gov

Protein Carbonylation Research

Protein carbonylation is an irreversible post-translational modification where carbonyl groups (aldehydes and ketones) are introduced into protein side chains, often as a result of oxidative stress. apexbt.combiomart.cn These modifications can lead to a loss of protein function and are associated with aging and various diseases. apexbt.combiomart.cn Biotinamidocaproyl hydrazide is a preferred carbonyl-reactive probe for the detection and quantification of these modifications. apexbt.com

The hydrazide group of the probe reacts specifically and efficiently with the carbonyl groups on oxidized proteins to form a stable hydrazone bond. apexbt.comnih.gov This process covalently labels the carbonylated proteins with a biotin tag. The key advantages of using biotinamidocaproyl hydrazide for this purpose include:

Direct Chemistry: The reaction is direct and does not require additional catalysts or reducing agents. apexbt.com

High Specificity: It exclusively derivatizes carbonyl groups under mildly acidic conditions (pH 4-6), which is suitable for biological samples. apexbt.com

Sensitivity: Once biotinylated, the proteins can be detected with high sensitivity using standard streptavidin-based techniques, such as streptavidin-peroxidase conjugates for chemiluminescent detection on immunoblots. nih.gov

This method circumvents issues associated with antibody-based detection of protein carbonyls, such as non-specific background noise and interference from endogenous immunoglobulins in complex biological samples. nih.gov The biotin hydrazide labeling technique has been successfully applied to identify numerous carbonylated proteins in complex proteomes, including low-abundance targets in brain tissue from aged mice. researchgate.net

Identification of Carbonylated Proteins and Oxidation Sites

Protein carbonylation is an irreversible, non-enzymatic post-translational modification that introduces carbonyl groups (aldehydes and ketones) onto the side chains of amino acid residues, particularly proline, arginine, lysine, and threonine. This modification is a primary indicator of severe oxidative damage to proteins, often triggered by reactive oxygen species (ROS) or by-products of lipid peroxidation apexbt.combiomart.cn. The accumulation of carbonylated proteins is linked to aging and a variety of pathological conditions. Biotinamidocaproyl hydrazide serves as a critical chemical probe for the detection, enrichment, and identification of these modified proteins and their specific oxidation sites.

The core of this methodology lies in the specific chemical reaction between the hydrazide moiety of Biotinamidocaproyl hydrazide and the carbonyl groups present on oxidized proteins. Under mildly acidic conditions (typically pH 4-6), the hydrazide group covalently bonds with aldehydes and ketones to form a stable hydrazone linkage apexbt.cominterchim.frcephamls.com. This reaction effectively tags the carbonylated proteins with a biotin molecule, which can then be exploited for affinity-based detection and purification due to its exceptionally strong and specific interaction with avidin (B1170675) or streptavidin nih.govresearchgate.net.

The general workflow for identifying carbonylated proteins using this technique involves several key steps:

Derivatization: The protein sample, such as a cell lysate or tissue extract, is incubated with Biotinamidocaproyl hydrazide to label the carbonylated proteins.

Enrichment: The biotin-labeled proteins are selectively captured and isolated from the complex mixture using an avidin or streptavidin-based affinity matrix, such as coated beads or columns researchgate.netresearchgate.net.

Elution: The captured proteins are eluted from the affinity matrix.

Identification: The enriched proteins are subsequently identified using advanced analytical techniques. This often involves separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by detection with streptavidin-enzyme conjugates in a Western blot format nih.govresearchgate.net. For a more comprehensive analysis, mass spectrometry (MS)-based proteomic approaches are employed to identify the specific proteins and pinpoint the exact amino acid residues that have been carbonylated apexbt.comresearchgate.net.

Detailed Research Findings

Research has successfully applied this strategy across various biological models to identify specific proteins susceptible to carbonylation under conditions of oxidative stress. For instance, a study investigating oxidative modifications in phagocytic neutrophils utilized biotin hydrazide to label and identify cytosolic proteins that become carbonylated during phagocytosis. The findings highlighted specific targets of oxidative damage within the cell.

| Protein Identified | Function | Key Research Observation | Reference |

|---|---|---|---|

| S100A9 (Calprotectin subunit) | Calcium-binding protein, involved in inflammatory processes | Found to be selectively carbonylated in the cytosol of neutrophils only during active phagocytosis, indicating it is a specific target of the oxidative burst. | researchgate.net |

| Actin | Cytoskeletal protein | Identified as a carbonylated protein in phagocytic neutrophils, suggesting oxidative damage to key structural components of the cell. | researchgate.net |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Enzyme in glycolysis | Frequently identified as a target of carbonylation in various studies on oxidative stress, including in aged mouse brains. | researchgate.net |

The advantages of using Biotinamidocaproyl hydrazide over traditional methods like direct immunoassay with anti-dinitrophenylhydrazone (DNP) antibodies are significant. The biotin-streptavidin affinity method offers superior sensitivity and lower background signals because it does not rely on antibodies, thereby avoiding issues with the cross-reactivity and non-specific binding often associated with endogenous immunoglobulins in complex biological samples nih.govresearchgate.net. This enhanced specificity and sensitivity have enabled the identification of a broad range of carbonylated proteins, including low-abundance targets that were previously missed by immunoaffinity techniques researchgate.net.

| Feature | Biotinamidocaproyl Hydrazide Method | Traditional Immunoblotting (Anti-DNP) |

|---|---|---|

| Detection Principle | Covalent labeling of carbonyls with biotin, followed by high-affinity streptavidin binding. | Antibody recognition of DNP-derivatized carbonyls. |

| Specificity | High, based on specific hydrazide-carbonyl chemistry and biotin-streptavidin interaction. apexbt.comnih.gov | Variable, can be subject to antibody cross-reactivity. |

| Sensitivity | Very high, due to the strength of the biotin-streptavidin bond. researchgate.net | Moderate to high, dependent on antibody quality. |

| Background Noise | Low, as it avoids issues with endogenous immunoglobulins. nih.govresearchgate.net | Can be high due to non-specific antibody binding and endogenous antibodies in samples. nih.gov |

V. Advanced Methodologies and Experimental Considerations with Biotinamidocaproyl Hydrazide

Optimization of Labeling Procedures

Achieving efficient and specific labeling with Biotinamidocaproyl hydrazide requires careful control over various reaction parameters. The choice of solvent, pH, temperature, and incubation time can significantly impact the outcome of the biotinylation process.

The solubility and reactivity of Biotinamidocaproyl hydrazide are highly dependent on the solvent system. While the reagent is often dissolved in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, the final reaction buffer must be compatible with the target biomolecule. thermofisher.com For aqueous applications, co-solvents may be necessary to maintain solubility; common systems include mixtures of DMSO with PEG300, Tween-80, and saline. medchemexpress.com

The reaction conditions are dictated by the specific functional group being targeted.

Labeling of Aldehydes (from oxidized carbohydrates): The reaction between a hydrazide and an aldehyde group, formed by the periodate-oxidation of sugar moieties on glycoproteins, is most efficient in slightly acidic conditions, typically between pH 4.0 and 6.0. interchim.fr This pH range facilitates the formation of a stable hydrazone bond.

Labeling of Carboxylic Acids: Carboxyl groups can be targeted using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction is often performed in an acidic buffer like 0.1 M MES (pH 4.7-5.5), though efficient coupling can be achieved in buffers free of amines and carboxylates at a pH up to 7.4. thermofisher.cominterchim.fr

Temperature and incubation time are also critical variables. EDC-mediated reactions can be incubated for 2 hours to overnight at room temperature. thermofisher.com Studies on similar hydrazide labeling reactions have shown that labeling efficiency generally increases with higher temperatures and longer incubation times. researchgate.net However, these conditions must be optimized to preserve the integrity and function of the target biomolecule.

Table 1: Optimized Reaction Conditions for Biotinamidocaproyl Hydrazide Labeling

| Target Functional Group | Coupling Chemistry | Recommended pH | Typical Buffer | Incubation Conditions |

| Aldehydes (on Glycoproteins) | Hydrazone bond formation | 4.0 - 6.0 | Sodium Acetate | Varies; dependent on biomolecule stability |

| Carboxylic Acids | EDC-mediated coupling | 4.7 - 7.4 | MES, Phosphate-free | 2 hours to overnight at room temperature |

The efficiency of biotinylation—the degree to which target molecules are successfully labeled—is a critical factor for the success of subsequent detection or purification steps. Research comparing various hydrazide-based labels has revealed that the yield of the labeling reaction can vary considerably. nih.govnih.gov While Biotinamidocaproyl hydrazide is often more sensitive than the shorter-chain biotin (B1667282) hydrazide, factors beyond the chemical yield can influence the effectiveness of the label in final analyses like mass spectrometry. medchemexpress.comnih.gov

Several factors influence the efficiency and saturation of labeling:

Reagent Concentration: Higher concentrations of Biotinamidocaproyl hydrazide generally lead to increased labeling efficiency. researchgate.net In EDC coupling, using a large molar excess of the biotin hydrazide over the protein's available amines can help minimize undesirable protein polymerization. thermofisher.com

Reaction Time and Temperature: As noted, longer incubation times and elevated temperatures can increase the extent of labeling, though conditions must be balanced against the risk of denaturing the target biomolecule. researchgate.net

pH: The influence of pH on the direct biotinylation of proteins by hydrazides is less pronounced, with optimal efficiency often observed at a neutral pH. researchgate.net

Achieving saturation, where all available target sites on a biomolecule are labeled, may not always be desirable, as excessive modification can sometimes compromise the molecule's biological activity. Therefore, optimization is key to achieving a sufficient level of labeling for detection without introducing functional artifacts.

Table 2: Factors Influencing Labeling Efficiency with Biotinamidocaproyl Hydrazide

| Factor | Effect on Efficiency | Considerations |

| Reagent Concentration | Higher concentration generally increases labeling. | A large excess may be needed to drive the reaction and prevent side reactions (e.g., polymerization with EDC). thermofisher.comresearchgate.net |

| Incubation Time | Longer time typically increases labeling. | Must be balanced with the stability of the target biomolecule. researchgate.net |

| Temperature | Higher temperature can increase reaction rate. | Risk of biomolecule denaturation must be considered. researchgate.net |

| pH | Optimal pH depends on the reaction chemistry. | Acidic pH for aldehyde/EDC coupling; neutral pH can be optimal for direct protein reactions. interchim.frresearchgate.net |

Purification and Analysis of Biotinylated Biomolecules

Following the labeling reaction, it is crucial to purify the biotinylated biomolecule to remove unreacted reagents and byproducts. Subsequent analysis confirms the success of the labeling and characterizes the modified product.

A common and critical step after the biotinylation reaction is the removal of excess, unreacted Biotinamidocaproyl hydrazide and coupling reagents (like EDC). thermofisher.com Because the biotinylation reagent is significantly smaller than the target biomolecules (e.g., proteins, antibodies), size-based separation methods are highly effective.

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this technique separates molecules based on their size. The reaction mixture is passed through a column packed with a porous resin. Larger, biotinylated proteins are excluded from the pores and elute first, while the smaller, unreacted hydrazide molecules enter the pores and elute later.

Dialysis: This method involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The membrane allows small molecules like unreacted Biotinamidocaproyl hydrazide to diffuse out into a larger volume of buffer, while retaining the much larger biotinylated biomolecule. thermofisher.com

Both methods are effective for purifying the labeled product, and the choice between them often depends on the sample volume, concentration, and available equipment.

For sensitive analytical techniques like mass spectrometry (MS), rigorous sample clean-up is paramount. Contaminants, including residual salts, detergents, and unreacted labeling reagents, can interfere with the analysis by suppressing the signal of the target molecule or by consuming valuable instrument time analyzing irrelevant species. researchgate.net In proteomic studies, a significant portion of MS instrument time can be spent sequencing peptides from abundant contaminant proteins if the sample is not adequately purified. researchgate.net

Affinity purification, for example on a streptavidin resin, often includes multiple stringent wash steps to remove non-specifically bound proteins and other contaminants. nih.gov These washes may use high concentrations of salt (e.g., 1 M NaCl), urea, or detergents (e.g., SDS) to ensure that only specifically biotinylated molecules remain bound prior to elution. nih.gov Such clean-up protocols are essential for generating high-quality data and increasing the likelihood of meaningful protein identification. researchgate.net

Spectroscopic methods are indispensable for confirming the successful covalent attachment of Biotinamidocaproyl hydrazide to a biomolecule and for characterizing the resulting conjugate.

Mass Spectrometry (MS): MS is a primary tool for confirming biotinylation. By comparing the mass of the labeled biomolecule to the unlabeled one, a mass shift corresponding to the molecular weight of the Biotinamidocaproyl hydrazide moiety can be precisely determined. researchgate.net In proteomics, MS/MS is used to sequence peptides and pinpoint the exact amino acid residue that has been modified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for very large biomolecules, NMR can provide detailed structural information. For smaller molecules or peptides, ¹H NMR spectra can confirm the reaction by showing the disappearance of the hydrazide's -NH₂ protons and the appearance of new signals for the N-H proton of the newly formed bond. nih.gov Specific signals corresponding to the methylene (B1212753) protons in the caproyl linker can also be identified. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The formation of the conjugate can be monitored by changes in the IR spectrum, such as the appearance of characteristic absorption bands for the amide C=O group within the Biotinamidocaproyl hydrazide structure. wisc.edu

Table 3: Spectroscopic Characterization of Biomolecules Labeled with Biotinamidocaproyl Hydrazide

| Technique | Purpose | Expected Observation |

| Mass Spectrometry (MS) | Confirm covalent modification and determine mass. | An increase in molecular weight corresponding to the mass of the attached Biotinamidocaproyl hydrazide moiety. researchgate.net |

| NMR Spectroscopy | Provide detailed structural confirmation. | Appearance of new signals for the N-H proton of the hydrazone/amide bond and characteristic signals for the linker chain. nih.gov |

| IR Spectroscopy | Identify functional groups. | Presence of characteristic absorption bands for amide C=O and N-H bonds in the conjugate. wisc.edu |

HPLC Analysis of Biotinylated Derivatives

High-performance liquid chromatography is a fundamental technique for the separation, identification, and quantification of biotinylated molecules. In the context of derivatives formed using biotinamidocaproyl hydrazide, reverse-phase HPLC (RP-HPLC) is particularly powerful for analyzing labeled peptides and proteins. The separation is based on the hydrophobic character of the molecules, allowing for high-resolution separation of complex mixtures.

A common application is the analysis of tryptic digests of proteins that have been labeled with biotinamidocaproyl hydrazide. The resulting biotinylated peptides can be separated and identified, providing insights into protein structure and function. The choice of stationary phase, typically a C18 column, and the mobile phase gradient are critical for achieving optimal separation. A typical mobile phase system consists of an aqueous solvent with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The gradient elution, with an increasing concentration of the organic solvent, allows for the separation of peptides based on their hydrophobicity.

Table 1: Illustrative RP-HPLC Gradient for the Separation of Biotinamidocaproyl Hydrazide-Labeled Tryptic Peptides

| Time (minutes) | Mobile Phase A (0.1% Formic Acid in Water) (%) | Mobile Phase B (0.1% Formic Acid in Methanol) (%) |

| 0 | 98 | 2 |

| 15 | 85 | 15 |

| 85 | 20 | 80 |

| 110 | 5 | 95 |

This table represents a generalized gradient and optimal conditions may vary depending on the specific peptides and HPLC system.

The detection of the separated biotinylated peptides is typically achieved by monitoring the absorbance at 214 nm, which is characteristic of the peptide bond. This method allows for the assessment of the purity of the labeled product and can be coupled with mass spectrometry for further characterization. nih.gov

Assay Development and Validation

The development of robust and reliable assays is a cornerstone of biomedical research. When utilizing biotinamidocaproyl hydrazide as a labeling reagent, careful consideration of assay sensitivity and specificity is paramount to ensure the validity of the experimental data.

Sensitivity of Detection in Various Assays

The use of biotinamidocaproyl hydrazide in conjunction with the high-affinity interaction of biotin and avidin (B1170675) (or streptavidin) enables the development of highly sensitive assays. The long spacer arm of biotinamidocaproyl hydrazide can enhance the accessibility of the biotin moiety to avidin, contributing to improved signal amplification and, consequently, higher sensitivity compared to shorter-chain biotin hydrazides.

The sensitivity of detection can vary significantly depending on the assay format and the detection system employed. For instance, in enzyme-linked immunosorbent assays (ELISAs), the use of a biotinamidocaproyl hydrazide-conjugated tracer can lead to significantly lower detection limits compared to traditional radioimmunoassays (RIAs). nih.gov Time-resolved fluorescence immunoassays (TR-FIA) utilizing europium-labeled streptavidin with a biotinylated tracer can achieve sensitivities in the low nanomolar to picomolar range. nih.gov

Table 2: Representative Detection Limits in Assays Utilizing Biotin-Conjugates

| Assay Type | Analyte | Reported Detection Limit |

| Time-Resolved Fluorescence Immunoassay (TR-FIA) | Cortisol | 0.43 nM nih.gov |

| Competitive ELISA | Cortisol | 17.3 pg/mL thermofisher.com |

| Competitive ELISA | Cortisol | 2.92 ng/mL antibodies-online.com |

It is important to note that the ultimate sensitivity of an assay is influenced by multiple factors, including the affinity of the antibodies, the efficiency of the labeling reaction, the choice of substrate for the enzyme conjugate (in ELISAs and Western blots), and the sample matrix.

Specificity Considerations in Immunoassays

Specificity is a critical parameter in immunoassays, ensuring that the assay measures only the analyte of interest. When using biotinamidocaproyl hydrazide to create a tracer for a competitive immunoassay, the specificity is primarily determined by the antibody used. However, the nature of the conjugate and potential cross-reactivity with related molecules must be thoroughly evaluated.

In the context of steroid hormone immunoassays, for example, there is a potential for cross-reactivity with structurally similar steroids. The development of an ELISA for 18-oxocortisol (B1195184) using a biotinamidocaproyl-derivative demonstrated improved specificity compared to an RIA. nih.gov A comprehensive validation of such an assay involves testing a panel of related compounds to determine their percentage of cross-reactivity.

Table 3: Example of Cross-Reactivity Data for a Cortisol Immunoassay

| Compound | Cross-Reactivity (%) |

| Cortisol | 100 |

| Prednisolone (B192156) | 6 - 55 (depending on assay platform) endocrine-abstracts.org |

| 11-Deoxycortisol | <5 |

| Progesterone | <1 |

| Testosterone | <0.1 |

| Estradiol | <0.1 |

This table provides illustrative cross-reactivity data for a cortisol immunoassay and is not specific to an assay using a biotinamidocaproyl hydrazide conjugate, but represents the type of data required for validation.